1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJRJSQPWZHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473678 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126344-09-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Derivatives and Their N1 Ethylated Analogs
The synthesis of 1-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives relies on established methods for the construction of the 7-azaindole (B17877) core, followed by or incorporating N-alkylation.
A primary and effective method for the N-alkylation of the 1H-pyrrolo[2,3-b]pyridine scaffold involves the deprotonation of the pyrrole (B145914) nitrogen followed by reaction with an ethylating agent. A general and high-yielding procedure has been described for the N-alkylation of 7-azaindole. semanticscholar.org This method first involves the formation of the sodium salt of 7-azaindole by treating it with a strong base, such as sodium hydride (NaH), in a suitable aprotic solvent like dimethylacetamide. The resulting nucleophilic anion is then reacted with an appropriate alkyl halide. semanticscholar.org
For the synthesis of the target compound, an ethyl halide such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) would be the reagent of choice. The reaction proceeds via an Sₙ2 mechanism, where the azaindole anion displaces the halide from the ethyl group to form the N-C bond. This method is known to produce N-alkylated 7-azaindoles in excellent yields. semanticscholar.org
The general reaction is as follows:
Deprotonation: 1H-pyrrolo[2,3-b]pyridine + NaH → Sodium 1H-pyrrolo[2,3-b]pyridide + H₂
N-Ethylation: Sodium 1H-pyrrolo[2,3-b]pyridide + CH₃CH₂I → this compound + NaI
Alternative synthetic routes to the core 1H-pyrrolo[2,3-b]pyridine skeleton often involve multi-step sequences starting from substituted pyridines. These methods include the Bartoli indole (B1671886) synthesis, Fischer indole synthesis, and various palladium-catalyzed cross-coupling strategies, such as Sonogashira or Suzuki couplings, followed by a cyclization step. organic-chemistry.org Once the core is formed, the N-ethyl group can be introduced using the alkylation procedure described above. For instance, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization can be used to prepare N-alkylazaindoles from electron-deficient o-chloroarylamines. organic-chemistry.org
Structural Elucidation Methodologies for N1 Ethylated Pyrrolo 2,3 B Pyridine Derivatives
Confirming the structure of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives requires a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The successful ethylation at the N1 position is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Based on the data for the closely related 1-methyl-7-azaindole, the expected spectral features for this compound can be accurately predicted. semanticscholar.org
In the ¹³C NMR spectrum, the presence of the ethyl group would be confirmed by two distinct signals. The methylene (B1212753) carbon (-CH₂-) would appear in the δ 35-45 ppm range, while the terminal methyl carbon (-CH₃-) would be found at a higher field, around δ 14-16 ppm. The signals for the carbon atoms of the bicyclic core would be observed in the aromatic region (δ 100-150 ppm). semanticscholar.org
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₀N₂), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 146. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a prominent peak at m/z 131, corresponding to the [M-15]⁺ fragment. This fragmentation is analogous to that observed for 1-methyl-7-azaindole, which shows a strong [M]⁺ peak at m/z 132 and a base peak at m/z 131 due to the loss of a single hydrogen radical. semanticscholar.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision. ajol.info
Biological Activity Profiles of 1h Pyrrolo 2,3 B Pyridine Derivatives, Including Relevance to N1 Ethylated Forms
Kinase Inhibitory Activities
The 1H-pyrrolo[2,3-b]pyridine core has been identified as a privileged scaffold for the design of potent kinase inhibitors. These derivatives have shown significant activity against several kinase families, including the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).
Janus Kinase (JAK) Family Modulation
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as modulators of the JAK family of tyrosine kinases, which are crucial mediators of cytokine signaling and are implicated in various inflammatory and immune diseases.
Research has demonstrated that modifications on the 1H-pyrrolo[2,3-b]pyridine ring can lead to potent and selective inhibition of JAK3. For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold resulted in a significant increase in JAK3 inhibitory activity. One such derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor. evitachem.comgoogle.com While also showing some activity against JAK1 and JAK2, several-fold selectivity for JAK3 was maintained with certain modifications. evitachem.com
The table below summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against different JAK isoforms.
| Compound | Target | IC₅₀ (nM) |
| Analogue 6 | JAK3 | 1100 |
| JAK1 | 2900 | |
| JAK2 | 1800 | |
| 14a | JAK3 | 14 |
| 14c | JAK3 | Potent, moderately selective |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors. The specific compounds are as referenced in the source material. evitachem.comgoogleapis.com
The functional consequence of JAK3 inhibition by these compounds has been demonstrated through their ability to suppress the proliferation of T cells stimulated by interleukin-2 (B1167480) (IL-2), a critical cytokine in the immune response. evitachem.comgoogle.com For example, compound 14a showed moderate cellular inhibition of IL-2-stimulated rat T cell proliferation with an IC₅₀ value of 120 nM. evitachem.comgoogleapis.com Further modifications at the C4-position of other derivatives led to an increase in both JAK3 inhibitory activity and the cellular inhibitory activity on IL-2-stimulated T cell proliferation. evitachem.com This demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively utilized to create compounds with immunomodulatory effects.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed and investigated as potent FGFR inhibitors.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent inhibitory activity against multiple FGFR isoforms. One notable compound, 4h , demonstrated pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govgoogle.comgoogle.com This indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold can serve as a core for developing broad-spectrum FGFR inhibitors. The introduction of a trifluoromethyl group at the 5-position of the ring was a key modification in achieving this potent activity. nih.gov
The following table presents the pan-FGFR inhibitory potency of a representative 1H-pyrrolo[2,3-b]pyridine derivative.
| Compound | Target | IC₅₀ (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. The specific compound is as referenced in the source material. nih.govgoogle.comgoogle.com
The potent enzymatic inhibition of FGFRs by these derivatives translates to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. For instance, compound 4h was shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. nih.govgoogle.comgoogle.com Furthermore, this compound also significantly inhibited the migration and invasion of these cancer cells. nih.gov These findings underscore the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives in oncology by targeting the FGFR signaling pathway.
Suppression of Cancer Cell Migration and Invasion
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated notable efficacy in hindering the migration and invasion of cancer cells, which are crucial processes in tumor metastasis. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov Similarly, another study reported that compound 16h, a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, potently suppressed the migration of A549 lung cancer cells. nih.govresearchgate.net Research has also shown that depletion of the ATM protein in human colon cancer cells, a process that can be influenced by 1H-pyrrolo[2,3-b]pyridine derivatives, significantly inhibits cancer cell migration and invasion. researchgate.net
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in various cancers due to its role in tumor growth and resistance. researchgate.net A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been designed and evaluated for their ability to inhibit MELK. nih.govmdpi.com Within this series, the optimized compound 16h displayed potent inhibition of the MELK enzyme with an IC₅₀ value of 32 nM. nih.govresearchgate.net This inhibition contributes to its anti-cancer effects, although it's suggested that the compound's activity might also stem from an off-target mechanism, as it is a multi-target kinase inhibitor. nih.govresearchgate.net Other research has also highlighted the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potential MELK inhibitors, with one compound achieving an IC₅₀ of 32 nM. semanticscholar.org
| Compound | Target | IC₅₀ (nM) | Cell Lines Affected | Reference |
| 16h | MELK | 32 | A549, MDA-MB-231, MCF-7 | nih.govresearchgate.net |
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase involved in cell proliferation and electrolyte balance, making it a target for various diseases. google.com Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as inhibitors of SGK-1 kinase activity. google.com These derivatives are considered useful for treating disorders associated with SGK-1 activity. google.com For example, the compound GSK650394, identified as 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-benzoic acid, is an inhibitor of SGK1 with an IC₅₀ value of 62 nM and demonstrates over 30-fold selectivity for SGK1 over related kinases like Akt. mdpi.com The inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives may offer therapeutic benefits for conditions such as renal and cardiovascular diseases. google.com
Phosphodiesterase 4B (PDE4B) Inhibition and Isoform Selectivity
Phosphodiesterase 4 (PDE4), particularly the PDE4B isoform, is a key enzyme in regulating inflammatory processes, making it an attractive target for treating inflammatory diseases. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.govnih.gov One compound, 11h, was identified as a PDE4B-preferring inhibitor. nih.govnih.gov The scaffold hopping approach led to the discovery that moving from an indole (B1671886) to a pyrrolo[2,3-b]pyridine core increased potency against PDE4B, with an IC₅₀ of 0.48 μM. nih.gov Interestingly, N-methylation of the related pyrrolo[3,2-b]pyridine scaffold resulted in an inactive compound. nih.gov The derivatives showed a range of PDE4B inhibition, with IC₅₀ values for some compounds between 0.11 and 1.1 μM. nih.gov
The anti-inflammatory effects of PDE4B inhibitors are partly achieved by modulating cytokine release from immune cells. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been shown to be as effective as the known PDE4 inhibitor rolipram (B1679513) in cellular assays that inhibit the pro-inflammatory cytokine activity of macrophages. nih.gov Specifically, compound 11h significantly inhibited the release of TNF-α from macrophages that were exposed to pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.govacs.org
Diverse Pharmacological Actions of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold is a versatile platform that has been explored for a wide range of therapeutic applications beyond specific kinase inhibition. Derivatives have shown potential as anti-inflammatory, antimicrobial, and antidiabetic agents.
Anti-proliferative Effects in Various Cancer Cell Lines
The anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been documented across numerous cancer cell lines. For instance, a series of these derivatives bearing a 1,8-naphthyridin-2-one moiety showed moderate to excellent potency against HT-29, A549, H460, and U87MG cancer cell lines. nih.gov Another study synthesized thirty-two novel pyrrolo[2,3-b]pyridine analogues and found that several exhibited significant growth inhibitory action against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines, with IC₅₀ values ranging from 0.12 μM to 9.84 μM. researchgate.net
Compound 16h, a MELK inhibitor, demonstrated excellent anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cell lines with IC₅₀ values from 0.109 μM to 0.245 μM. nih.govresearchgate.netmdpi.com Furthermore, derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) have also been developed. nih.gov Compound 4h, an FGFR inhibitor, inhibited the proliferation of 4T1 mouse breast cancer cells, as well as MDA-MB-231 and MCF-7 human breast cancer cells. rsc.orgnih.gov
| Compound/Derivative Series | Cancer Cell Lines | IC₅₀ Range (µM) | Reference |
| Pyrrolo[2,3-b]pyridine-1,8-naphthyridin-2-one hybrids | HT-29, A549, H460, U87MG | Not specified (moderate to excellent potency) | nih.gov |
| Novel pyrrolo[2,3-b]pyridine analogues (5c, 5d, 5e, etc.) | A549, HeLa, MDA-MB-231 | 0.12 - 9.84 | researchgate.net |
| 16h | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 | nih.govresearchgate.net |
| 4h | 4T1, MDA-MB-231, MCF-7 | Not specified (inhibited proliferation) | rsc.orgnih.gov |
Modulation of Tubulin Polymerization
Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of tubulin polymerization, acting at the colchicine-binding site. tandfonline.com One such compound, 10t, demonstrated potent anticancer activities by inducing G2/M phase cell cycle arrest and apoptosis. tandfonline.com Molecular modeling studies suggest that these compounds interact with key residues in the colchicine (B1669291) binding site of tubulin. tandfonline.com
Cell Cycle Arrest Mechanisms
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to induce cell cycle arrest in cancer cells. For example, a potent type II CDK8 inhibitor, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was found to cause G2/M and S phase arrest in colorectal cancer cells. acs.org Another study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives showed that compound 16h effectively arrested A549 cells in the G0/G1 phase. nih.gov Furthermore, selective ITK inhibitors with this scaffold induced G2/M phase cell cycle arrest in malignant T-cell lymphoma. researchgate.net
Anti-inflammatory Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore for anti-inflammatory agents. ajol.infoscirp.org Derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory mediators. For example, some have shown inhibitory activity against the production of nitric oxide (NO), a key inflammatory molecule. researchgate.net The anti-inflammatory effects are often evaluated using in vivo models, such as the carrageenan-induced paw edema test. researchgate.net
Antileishmanial Activity
Researchers have explored the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as antileishmanial agents. A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.govrsc.org One compound, 5m, showed significant in vitro and in vivo activity against Leishmania donovani. nih.govrsc.org Additionally, 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols have demonstrated activity against various Leishmania species. longdom.org
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. researchgate.netnih.govunifi.it Structure-activity relationship studies have revealed that an unsubstituted position 2 of the pyrrolo[2,3-b]pyridine scaffold is crucial for inhibitory activity. nih.govnih.gov Modifications at position 5 are generally well-tolerated and can enhance the interaction with the enzyme's binding pocket. nih.govnih.gov
Structure Activity Relationship Sar and Rational Drug Design for N1 Ethylated Pyrrolo 2,3 B Pyridine Compounds
Positional Scanning and Substituent Effects on Biological Activity
The biological activity of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine compounds is intricately linked to the nature and position of various substituents on the core scaffold. Systematic exploration of these substitutions is a cornerstone of the drug design process.
Impact of the N1-Ethyl Group and Other N1-Substituents on Binding Affinity and Efficacy
While the provided search results primarily focus on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, the influence of the N1-substituent is a critical aspect of their SAR. The introduction of an ethyl group at the N1 position can significantly impact the compound's pharmacokinetic properties, such as metabolic stability and cell permeability. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, N-methylation of a related pyrrolo[3,2-b]pyridine scaffold resulted in an inactive compound, highlighting the sensitivity of the N1-position to substitution. nih.gov This underscores the importance of carefully selecting the N1-substituent to optimize both potency and drug-like properties.
Importance of C4 and C5 Substituents for Kinase Inhibitory Activity
Research into Janus kinase (JAK) inhibitors has extensively demonstrated the profound impact of substituents at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring on kinase inhibitory activity. jst.go.jpjst.go.jpjst.go.jp A pivotal study identified that the introduction of a carbamoyl (B1232498) group at the C5-position and a substituted cycloalkylamino group at the C4-position led to a dramatic increase in JAK3 inhibitory activity. jst.go.jpjst.go.jpjst.go.jp
For example, the initial hit compound 6 showed modest JAK inhibitory activity. jst.go.jp However, the introduction of a carbamoyl group at C5, as seen in compound 11a , maintained this activity. jst.go.jp A significant breakthrough was achieved with the removal of the N-methyl group at the C4-position and the introduction of a cyclohexylamino group, leading to compound 14a , which exhibited a more than 100-fold increase in JAK3 inhibitory activity compared to 11a . jst.go.jp Further optimization at the C4-position, such as in compound 14c , resulted in a potent and moderately selective JAK3 inhibitor. jst.go.jpjst.go.jpjst.go.jp These modifications at the C4-position are directed towards a hydrophobic cavity within the kinase's ATP-binding site. researchgate.net
| Compound | R1 (C4-substituent) | R2 (C5-substituent) | hJAK3 IC50 (nM) |
|---|---|---|---|
| 6 | N-methylcyclohexylamino | H | 1100 |
| 11a | N-methylcyclohexylamino | CONH2 | 1600 |
| 14a | Cyclohexylamino | CONH2 | 14 |
| 14c | (cis-4-hydroxycyclohexyl)amino | CONH2 | Potent |
Computational Approaches in SAR Elucidation
Computational methods are indispensable tools in modern drug design, providing insights into ligand-target interactions and guiding the rational optimization of lead compounds.
Molecular Docking Simulations to Characterize Ligand-Target Interactions
Molecular docking simulations have been instrumental in understanding the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of their target kinases. jst.go.jpsci-hub.se These simulations reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for potent inhibition.
For example, in the case of JAK3 inhibitors, docking studies showed that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold forms important hydrogen bonds with the hinge region of the ATP-binding site. jst.go.jp Specifically, the predicted binding mode of compound 14c in human JAK3 revealed critical interactions that explain its enhanced potency. jst.go.jp Similarly, for c-Met kinase inhibitors, docking studies indicated that the pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with Met1160 in the active site, a key interaction for inhibitory activity. sci-hub.se These computational models provide a structural basis for the observed SAR and guide the design of new analogs with improved binding affinity.
WaterMap Analysis for Binding Site Characterization
WaterMap analysis is a computational technique used to identify energetically favorable and unfavorable water molecules within a protein's binding site. This information is valuable for understanding the thermodynamics of ligand binding and for designing ligands that can displace unfavorable water molecules to improve binding affinity.
In the study of JAK3 inhibitors, WaterMap analysis was used to complement molecular docking. jst.go.jp The analysis revealed that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold displaces five unfavorable water molecules in the hinge region of the JAK3 binding site. jst.go.jp Furthermore, the aliphatic ring of the C4-substituent was found to displace three unfavorable water molecules in a hydrophobic pocket. jst.go.jp Although a weak correlation was observed between the experimental inhibitory activity and the predicted free energy of water displacement, this analysis provided valuable insights into the desolvation effects contributing to ligand binding. jst.go.jp Similarly, in the study of peficitinib, a JAK inhibitor with a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core, WaterMap analysis suggested that unfavorable water molecules influence the orientation of the scaffold within the ATP-binding pockets of different JAK isoforms. rcsb.org
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for identifying and optimizing novel drug candidates. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these methods are employed to delineate the key molecular features essential for biological activity. A pharmacophore model represents the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. preprints.org
In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, ligand-based pharmacophore models are often developed when the three-dimensional structure of the biological target is unknown. nih.gov These models are built using a set of known active compounds. For instance, in the development of inhibitors for Trypanosoma brucei, a pharmacophore was identified based on a series of substituted azaindoles. nih.gov
The process involves aligning the active molecules and identifying common features that are likely responsible for their shared biological activity. nih.gov For the 1H-pyrrolo[2,3-b]pyridine core, key interaction points often include:
Hydrogen Bond Donors (HBD): The pyrrole (B145914) nitrogen (N1-H) is a critical hydrogen bond donor.
Hydrogen Bond Acceptors (HBA): The pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor. preprints.org
Aromatic/Hydrophobic Regions: The bicyclic ring system itself provides a significant aromatic and hydrophobic surface for interaction. preprints.org
Structure-activity relationship (SAR) studies on 7-azaindole (B17877) analogues have demonstrated the importance of substitution on the scaffold. For example, in a series of inhibitors for T. brucei, the N1 position of the pyrrole ring was explored. nih.gov While the initial focus was on methyl substituents, the studies revealed that an ethyl group at the R1 position was favorable for activity. nih.gov The introduction of a methylene (B1212753) spacer between an isopropyl or cyclopropyl (B3062369) group and the pyrazole (B372694) ring also restored potency, highlighting the sensitivity of the target's binding pocket to the size and conformation of the substituent. nih.gov
These models serve as powerful tools for virtual screening of large chemical databases to identify new compounds with the desired pharmacophoric features, thus accelerating the discovery of novel leads with the this compound core. preprints.org
Optimization Strategies for Enhanced Biological Performance
Scaffold Hopping and Lead Optimization
Scaffold hopping is a sophisticated lead optimization strategy in drug discovery that involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while preserving the essential pharmacophoric features responsible for biological activity. nih.govnih.gov This technique is particularly valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming limitations of an existing chemical series. nih.govuu.nl The 1H-pyrrolo[2,3-b]pyridine ring system has been identified through scaffold hopping experiments as a promising new core for various therapeutic targets. nih.gov
In the development of O-GlcNAc transferase (OGT) inhibitors, the 1H-pyrrolo[2,3-b]pyridine heterocycle was explored as a novel scaffold, distinct from previously reported inhibitor classes. uu.nl Similarly, in the search for proteasome inhibitors for treating visceral leishmaniasis, scaffold hopping from an existing lead to various new cores, including nitrogen-containing bicyclic systems, was a key strategy. nih.govacs.org While not all hops are successful, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in these explorations. nih.govuu.nl
The success of scaffold hopping relies on the new scaffold's ability to correctly orient the critical side chains and functional groups in three-dimensional space, mimicking the binding mode of the original lead compound. The resulting N1-substituted pyrrolo[2,3-b]pyridine derivatives often exhibit improved properties such as enhanced potency, better selectivity against related targets, and more favorable in vitro pharmacokinetic profiles. nih.gov
Targeted Design for Selectivity and Efficacy
Targeted design of inhibitors based on the this compound scaffold focuses on fine-tuning the molecular structure to achieve high potency and selectivity for a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. This is often achieved by exploiting subtle differences in the ATP-binding pockets of related kinases or other enzymes.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel core for developing potent FGFR inhibitors. nih.govrsc.org Starting with a lead compound, structure-based drug design and optimization led to a series of derivatives with significantly improved activity. For example, compound 4h from a reported series emerged as a potent pan-FGFR inhibitor with high ligand efficiency. nih.govrsc.org The design strategy involved modifying substituents on the pyrrolo[2,3-b]pyridine core to enhance interactions with the FGFR kinase domain. nih.gov
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov
Janus Kinase (JAK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine ring is a key structural element in several JAK inhibitors, where it mimics the hinge-binding motif of ATP. jst.go.jp Targeted design efforts have focused on achieving selectivity among the four JAK family members (JAK1, JAK2, JAK3, and TYK2). For instance, in the development of JAK3 inhibitors for immune diseases, structure-activity relationship (SAR) studies revealed that a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold were crucial for potent and selective JAK3 inhibition. jst.go.jp Deletion of an N-methyl group at the C4-position of a lead compound led to a more than 100-fold increase in JAK3 inhibitory activity for derivative 14a . jst.go.jp
Table 2: JAK Inhibitory Profile of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| 6 (Initial Lead) | 2900 | 1800 | 1100 |
| 14a (Optimized) | 110 | 150 | 14 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors. jst.go.jp
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been used to design inhibitors targeting FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.gov Based on a previously reported lead, new derivatives were designed to target a hydrophobic back pocket in the FLT3 kinase domain. Compound CM5 from this series demonstrated significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant, along with potent activity against AML cell lines. nih.gov This highlights the successful application of targeted design to develop specialized anticancer agents from the versatile 1H-pyrrolo[2,3-b]pyridine template.
Advanced Computational Chemistry Applications in the Study of 1 Ethyl 1h Pyrrolo 2,3 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-Ethyl-1H-pyrrolo[2,3-b]pyridine. These calculations are crucial for understanding the molecule's intrinsic electronic structure, which dictates its reactivity and intermolecular interactions.
DFT methods are employed to determine the distribution of electron density, identify molecular orbitals, and calculate key electronic parameters. For the parent scaffold, 4-chloro-1H-pyrrolo[2,3-b]pyridine, experimental and DFT studies have established the covalent nature of the N–C and C–C bonds within the bicyclic system. rsc.org These are characterized by significant electron densities and highly negative Laplacian values at the bond critical points, confirming strong covalent interactions. rsc.org
Table 1: Calculated Electronic Properties of a Representative Pyrrolo[2,3-b]pyridine Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -2.61 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 3.59 eV | Relates to chemical reactivity and kinetic stability rsc.org |
| Dipole Moment | ~2.5 D | Influences solubility and binding interactions |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as protein kinases. sci-hub.se
In the context of drug design, MD simulations are often performed after a ligand is docked into the active site of a protein. These simulations, which can span from nanoseconds to microseconds, track the movements of every atom in the system, revealing how the ligand and protein adapt to each other. sci-hub.senih.gov A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand's atomic positions over time. A low and stable RMSD value (typically < 3 Å) indicates that the ligand maintains a consistent binding pose within the active site. nih.gov
For example, a 100-nanosecond MD simulation was used to validate the binding mode and stability of a novel pyrrolo[2,3-b]pyridine derivative designed as a c-Met kinase inhibitor. sci-hub.se The simulation confirmed that the ligand remained stably bound in the active site, maintaining crucial hydrogen bond interactions with key amino acid residues like Met1160. sci-hub.se Similarly, MD simulations have been used to confirm the stability of complexes between pyrrolo[3,2-c]pyridine derivatives and TTK kinase, ensuring that the designed compounds form stable interactions. nih.gov These simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which provides a more quantitative estimate of binding affinity. sci-hub.se
In Silico Prediction of Drug-like Properties
The journey of a drug from discovery to market is long and expensive, with many candidates failing due to poor pharmacokinetic properties. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are therefore invaluable in the early stages of drug design. For derivatives of this compound, these predictive models help prioritize compounds with a higher likelihood of success.
Computational tools can estimate a wide range of physicochemical and pharmacokinetic properties based solely on the molecule's 2D or 3D structure. Key predicted properties include:
Lipophilicity (logP): This parameter affects solubility, permeability, and metabolic stability. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Janus Kinase 3 (JAK3), high molecular lipophilicity was correlated with poor metabolic stability in liver microsomes. jst.go.jp
Aqueous Solubility (logS): Adequate solubility is essential for absorption and formulation.
Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes. One study showed that a lead 1H-pyrrolo[2,3-b]pyridine derivative had moderate inhibitory activity against various human CYP subtypes. nih.gov
Drug-likeness: Evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
These in silico predictions, as applied to various pyridine (B92270) and pyrimidine (B1678525) derivatives, allow researchers to flag potential liabilities early and guide chemical modifications to optimize the ADME profile of lead compounds. nih.govtandfonline.com
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is instrumental in discovering novel analogs built upon the this compound scaffold.
There are two main categories of virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand (like a potent 1H-pyrrolo[2,3-b]pyridine derivative) as a template. The database is searched for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or homology modeling. Millions of compounds can be computationally "docked" into the target's binding site, and a scoring function is used to rank them based on their predicted binding affinity.
A virtual screening campaign targeting the MERS-CoV fusion protein, for example, successfully identified three new and potent inhibitory compounds from a library of 1.56 million molecules. nih.gov Similar strategies are applied to discover novel kinase inhibitors. For instance, after identifying an initial hit, libraries of related analogs can be screened to explore the structure-activity relationship (SAR) and identify derivatives with improved potency or selectivity. nih.govmdpi.com This methodology accelerates the discovery of new lead compounds, saving significant time and resources compared to traditional high-throughput screening.
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry, allowing for the optimization of reaction conditions and the prediction of product outcomes. Computational chemistry, particularly DFT, provides a powerful lens for investigating the complex pathways of reactions used to synthesize or modify the this compound ring system.
By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.
Computational studies can:
Elucidate Reaction Pathways: Determine whether a reaction proceeds through a concerted (single step) or stepwise mechanism. mdpi.com
Calculate Activation Energies: Quantify the energy barrier that must be overcome for the reaction to occur, helping to explain why certain reactions are favored over others.
Analyze Transition State Geometries: Investigate the precise arrangement of atoms at the peak of the energy barrier. researchgate.net The validity of a calculated transition state structure can be confirmed by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the corresponding reactant and product. mdpi.com
These analyses have been applied to various synthetic routes for heterocyclic compounds, including the annelation reactions used to form the pyrrolopyridine core. researchgate.netrsc.org By understanding the energetic landscape of these reactions, chemists can rationally design more efficient and selective syntheses for novel this compound derivatives.
Emerging Research Frontiers and Future Perspectives
Development of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine Analogs as Lead Compounds for Therapeutic Development
The development of analogs based on the 1H-pyrrolo[2,3-b]pyridine core is a highly active area of research aimed at generating lead compounds for a multitude of diseases. The core structure serves as an effective hinge-binder for many protein kinases, mimicking the adenine (B156593) region of ATP. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been pivotal in guiding the modification of this scaffold to enhance potency and selectivity.
Research has shown that specific substitutions at various positions on the pyrrolo[2,3-b]pyridine ring are critical for biological activity. For instance, studies on analogs for Janus Kinase 3 (JAK3) inhibition revealed that introducing a carbamoyl (B1232498) group at the C5-position and a substituted cycloalkylamino group at the C4-position significantly boosted inhibitory activity. jst.go.jpresearchgate.net Similarly, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the C5-position was found to enhance activity by forming a hydrogen bond with the target protein. rsc.org
The ethyl group at the N1 position, characteristic of this compound, can be crucial for modulating pharmacokinetic properties, such as solubility and metabolic stability, which are key for a compound's potential progression as a drug candidate. The exploration of different substituents on the pyrrole (B145914) and pyridine (B92270) rings has led to the identification of highly potent and selective inhibitors for various targets. For example, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent pan-FGFR inhibitor with low nanomolar IC₅₀ values against FGFR1, 2, and 3. nih.govrsc.org Another derivative, 25a , was developed as a highly selective ATM inhibitor with excellent oral bioavailability in mice (147.6%), highlighting the scaffold's potential for creating drug-like molecules. nih.gov These findings underscore the immense potential of using the this compound scaffold as a starting point for generating diverse libraries of compounds, leading to the discovery of novel lead structures for therapeutic development.
Exploration of Novel Target Pathways and Disease Indications
The versatility of the this compound scaffold has enabled its application against a wide and growing range of biological targets and disease indications, far beyond its initial exploration. While extensively studied as kinase inhibitors, new research is continually uncovering novel pathways that can be modulated by derivatives of this scaffold.
Initially recognized for inhibiting kinases in oncology, such as FGFR, CDK9, and FLT3, the therapeutic landscape for these compounds is expanding. nih.govacs.orgnih.gov Recent studies have identified potent activity against targets implicated in immunology, inflammation, and other cellular processes.
Key Target Pathways and Associated Disease Indications:
Oncology: Beyond well-known targets, research has expanded to include inhibitors for Traf-2 and NCK-interacting kinase (TNIK), Ataxia-telangiectasia mutated (ATM) kinase for enhancing chemotherapy, Large Tumor Suppressor Kinase (LATS) for cancer and regenerative medicine, and Maternal Embryonic Leucine Zipper Kinase (MELK). nih.govnih.govnih.govresearchgate.net Derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, cervical, and breast cancer. researchgate.netresearchgate.net
Immunology and Inflammation: The discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of Janus Kinase 3 (JAK3) opens avenues for treating autoimmune diseases and preventing organ transplant rejection. jst.go.jpresearchgate.net The scaffold is also being investigated for inhibiting human neutrophil elastase (HNE), a target in inflammatory lung diseases. nih.govmdpi.com
Neurodegenerative Diseases: Some pyridine-based scaffolds have been investigated as inhibitors of protein kinases implicated in Parkinson's disease. mdpi.com
Infectious Diseases: The broader 7-azaindole (B17877) class has been explored for developing potent inhibitors against Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), presenting a new class of antimalarials. jst.go.jp
This expansion into new therapeutic areas demonstrates that analogs of this compound are not limited to a single target class. The ability of this scaffold to interact with diverse protein families suggests that future screening efforts will likely identify further novel target pathways, leading to first-in-class medicines for a variety of unmet medical needs.
| Target Protein/Pathway | Therapeutic Area | Example Compound/Derivative Class | Reference |
| FGFR1-4 | Oncology (Breast, Liver Cancer) | 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) | nih.govrsc.orgrsc.org |
| JAK3 | Immunology, Organ Transplant | 1H-pyrrolo[2,3-b]pyridine-5-carboxamides (e.g., 14c) | jst.go.jpresearchgate.net |
| CDK9/Haspin | Oncology | 7-azaindole derivatives with benzocycloalkanone motifs | nih.gov |
| ATM | Oncology (Chemosensitizer) | 1H-pyrrolo[2,3-b]pyridine derivative (25a) | nih.gov |
| TNIK | Oncology, Immunology | 1H-pyrrolo[2,3-b]pyridine derivatives | nih.gov |
| FLT3 | Oncology (Acute Myeloid Leukemia) | 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., CM5) | nih.gov |
| LATS | Oncology, Regenerative Medicine | 7H-pyrrolo[2,3-d]pyrimidine (scaffold hopping from 7-azaindole) | nih.gov |
| HNE | Inflammatory Diseases | 1H-pyrrolo[2,3-b]pyridine derivatives | nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of scaffolds like this compound. nih.gov These computational tools can analyze vast chemical spaces and predict the properties of novel molecules, significantly accelerating the drug discovery process. nih.gov
For a scaffold as versatile as this compound, AI/ML can be applied in several key areas:
Generative Chemistry: Deep learning models can design novel molecular structures based on the core scaffold that are optimized for specific properties, such as high binding affinity for a target, low toxicity, and desirable pharmacokinetic profiles. nih.gov This allows for the exploration of new chemical space that might not be intuitively accessible to medicinal chemists. acs.org
Predictive Modeling: AI algorithms can be trained on existing data to build models that predict the biological activity (e.g., IC₅₀) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new analogs. semanticscholar.org This enables researchers to prioritize the synthesis of the most promising compounds, saving time and resources.
Scaffold Hopping: AI can identify alternative, structurally novel scaffolds that retain the key pharmacophoric features of the this compound core but possess improved drug-like properties. nih.gov For example, a study on LATS inhibitors used this strategy to move from a 1H-pyrrolo[2,3-b]pyridine core to more drug-like scaffolds like 7H-pyrrolo[2,3-d]pyrimidine. nih.gov
SAR Analysis: Machine learning can uncover complex structure-activity relationships within large datasets of analogs that may not be apparent through traditional analysis. semanticscholar.org This can provide deeper insights into how different substituents on the scaffold influence its interaction with a biological target.
By leveraging AI and ML, researchers can more efficiently navigate the complex process of lead optimization, reducing the number of design-make-test-analyze cycles and increasing the probability of success in developing clinically viable drug candidates based on the this compound scaffold.
Methodological Innovations in Synthetic Route Design and Reaction Mechanism Understanding
Advances in synthetic organic chemistry are continuously providing more efficient and versatile methods for the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core. These innovations are crucial for generating the chemical diversity needed for comprehensive SAR studies and for the large-scale production of lead candidates.
Recent methodological breakthroughs include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the regioselective introduction of aryl, heteroaryl, and amino substituents onto the scaffold. mdpi.com Research has focused on optimizing catalysts and conditions to handle the specific reactivity of the 7-azaindole nucleus, addressing challenges like chemoselectivity between different halogenated positions. mdpi.com
C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important strategy for modifying the scaffold in a more atom-economical manner. Methods for the regioselective C-H sulfenylation have been developed, providing rapid access to 3-thio-7-azaindoles. jst.go.jp These approaches avoid the need for pre-functionalized starting materials.
Novel Cyclization Strategies: Researchers continue to explore new ways to construct the bicyclic core itself. These include cyclocondensation reactions of appropriately substituted pyrroles and pyridines, as well as reductive cyclization pathways. researchgate.netajol.info Such methods allow for the use of simple, readily available starting materials to build complex heterocyclic systems. ajol.info
Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like microwave-assisted synthesis are being employed to accelerate reaction times and improve yields for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net These technologies facilitate the rapid generation of compound libraries for high-throughput screening.
Understanding the reaction mechanisms, sometimes aided by computational studies, is key to overcoming synthetic challenges, such as the side products observed during SEM-deprotection steps in certain synthetic routes. mdpi.com These ongoing innovations in synthetic methodology will undoubtedly facilitate deeper exploration of the chemical space around the this compound scaffold.
Potential for Interdisciplinary Research and Collaborative Initiatives
The full therapeutic potential of this compound and its analogs can only be realized through robust interdisciplinary research and collaboration. The journey from a promising scaffold to a clinical therapy requires the integrated expertise of multiple scientific disciplines.
Chemistry and Biology: Synthetic chemists are essential for designing and creating novel analogs, while biologists and pharmacologists are needed to evaluate their activity in cellular and animal models and to elucidate their mechanisms of action. nih.govajol.info
Computational Science: Computational chemists and data scientists play a crucial role in modern drug discovery. They employ molecular docking to predict binding modes, use AI/ML for scaffold optimization, and perform simulations to understand drug-target interactions at a molecular level. researchgate.netjst.go.jpnih.gov
Materials Science: The unique luminescent properties of 7-azaindole derivatives have opened up applications in materials science, such as their use as blue emitters in organic light-emitting diodes (OLEDs). rsc.org This represents a distinct but valuable area of research that requires collaboration with materials scientists and engineers.
Clinical Medicine: Ultimately, translating a lead compound into a therapeutic requires collaboration with clinicians to design and conduct clinical trials. The development of ATM inhibitors as chemosensitizers, for example, necessitates close partnership with oncologists to test their efficacy in combination therapies for solid tumors. nih.gov
Collaborative initiatives that bring together academic researchers, pharmaceutical companies, and specialized contract research organizations (CROs) will be critical. Such partnerships can leverage complementary strengths, from fundamental discovery research in universities to the extensive resources for development and clinical testing in industry. The multifaceted nature of the this compound scaffold makes it an ideal subject for such collaborative efforts, which will be essential to accelerate the translation of these promising compounds into tangible benefits for patients.
Q & A
Basic: What synthetic strategies are used to introduce the ethyl group at the N1 position of pyrrolo[2,3-b]pyridine?
Answer:
The N1-ethylation of pyrrolo[2,3-b]pyridine typically involves alkylation under basic conditions. A common method is using sodium hydride (NaH) as a base and ethyl iodide (EtI) in tetrahydrofuran (THF) at 0°C to room temperature. For example, in the synthesis of 1-methyl derivatives, NaH deprotonates the pyrrolo[2,3-b]pyridine, followed by reaction with methyl iodide . Adapting this protocol, ethyl iodide can substitute methyl iodide to introduce the ethyl group. Post-reaction purification via column chromatography (e.g., DCM/ethyl acetate) is recommended .
Advanced: How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for drug discovery applications?
Answer:
Regioselective functionalization often exploits the electronic properties of the heterocycle. For fluorination at the 4-position, the Balz-Schiemann reaction or lithium-halogen exchange on the N-oxide precursor has been reported . Nitration at specific positions can be controlled using HNO₃ in H₂SO₄ at low temperatures (0°C), as seen in the synthesis of 3-nitro derivatives . Computational tools (e.g., DFT calculations) can predict reactive sites, while experimental validation via ¹H NMR and HRMS ensures accuracy .
Basic: What spectroscopic techniques are critical for characterizing 1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
- ¹H NMR : Identifies substituent positions. For example, the ethyl group (-CH₂CH₃) shows a triplet (~1.4 ppm) and quartet (~4.3 ppm) .
- HRMS : Confirms molecular weight (e.g., C₉H₁₁N₃ for 1-ethyl derivatives) with <5 ppm error .
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers .
Advanced: How can structural modifications enhance FGFR inhibitory activity in this compound derivatives?
Answer:
Key modifications include:
- Position 5 : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) to interact with Gly485 in FGFR1’s hinge region .
- Position 3/4 : Adding hydrophobic groups (e.g., methoxyphenyl) to occupy the hydrophobic pocket.
Example : Compound 4h (5-trifluoromethyl derivative) showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .
| Modification Site | Functional Group | Target Interaction | IC₅₀ (nM) |
|---|---|---|---|
| Position 5 | -CF₃ | Hydrogen bond with Gly485 | 7–25 |
| Position 3 | Methoxyphenyl | Hydrophobic pocket occupancy | 9–712 |
Advanced: How to address discrepancies in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Contradictions often arise from:
- Assay conditions : Variable ATP concentrations (e.g., 10 μM vs. 1 mM) in kinase assays .
- Cell lines : Differences in FGFR expression levels (e.g., Ba/F3 vs. HEK293 cells) .
- Compound purity : Residual solvents or isomers (e.g., regioisomeric bromination products) alter activity .
Resolution : Standardize assays using recombinant enzymes, validate purity via HPLC (>95%), and cross-reference with structural analogs .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Respiratory protection : Use NIOSH-approved P95 masks for low exposure; OV/AG/P99 filters for higher concentrations .
- Skin protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits .
- Waste disposal : Avoid drainage systems; collect in sealed containers for incineration .
Advanced: How does substituent electronic effects influence the reactivity of pyrrolo[2,3-b]pyridine in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., -NO₂, -CN) at position 3 activate the core for Suzuki-Miyaura couplings by reducing electron density. For example, 3-cyano derivatives react efficiently with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C . Conversely, electron-donating groups (e.g., -OCH₃) require harsher conditions (e.g., microwave-assisted heating) .
Advanced: What computational approaches optimize the pharmacokinetic profile of pyrrolo[2,3-b]pyridine-based inhibitors?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (optimal 2–3) and solubility. For example, adding polar groups (e.g., -OH) at position 6 improves aqueous solubility but may reduce membrane permeability .
- Metabolic stability : CYP450 docking studies identify metabolic hotspots. Fluorination at position 4 reduces CYP3A4-mediated oxidation .
Basic: How to achieve N1-alkylation without side reactions in pyrrolo[2,3-b]pyridine synthesis?
Answer:
- Base selection : Use NaH instead of weaker bases (e.g., K₂CO₃) to ensure complete deprotonation .
- Temperature control : Maintain 0°C during alkyl halide addition to minimize polymerization .
- Workup : Quench excess base with ice-cold water and extract with ethyl acetate to isolate the product .
Advanced: How to design dual inhibitors targeting JAK3 and FGFR using pyrrolo[2,3-b]pyridine scaffolds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
